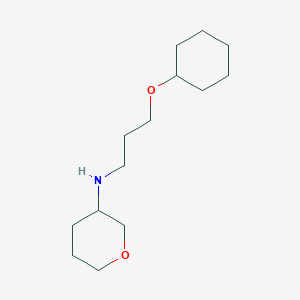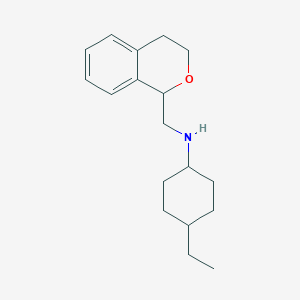
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as DPI or 5-((1R)-1-((2,3-dihydro-1H-inden-5-yl)methyl)-3-pyrrolidinyl)-2-hydroxybenzyl alcohol.
作用機序
The mechanism of action of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol involves the inhibition of the dopamine transporter. DPI binds to the dopamine transporter and prevents the uptake of dopamine into the neuron. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the concentration and duration of exposure. DPI has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, DPI has been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of using 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol in lab experiments is its specificity for the dopamine transporter. This allows researchers to study the effects of dopamine on the brain and body without interfering with other neurotransmitters. However, one of the limitations of using DPI is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and subjects.
将来の方向性
There are several future directions for the study of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of DPI on the brain and body, as well as its potential for addiction and abuse. Finally, the study of DPI can provide insights into the structure and function of G protein-coupled receptors, which are important targets for drug development.
合成法
The synthesis of 1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. Another method involves the use of a Grignard reagent to form the alcohol group. The synthesis of this compound is a crucial step in the production of this compound for scientific research purposes.
科学的研究の応用
1-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the study of dopamine receptors. DPI has been shown to inhibit the uptake of dopamine in the brain, which can have implications for the treatment of conditions such as Parkinson's disease and schizophrenia. Additionally, DPI has been used in the study of the structure and function of G protein-coupled receptors.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,14,16H,1-3,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUXFJVHQOLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)


